molecular formula C26H39N3O39S6-8 B13399106 Azane;3-[5-(6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl)oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate

Azane;3-[5-(6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl)oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate

Cat. No.: B13399106
M. Wt: 1210.0 g/mol
InChI Key: XSIDRQZFWFCLLF-UHFFFAOYSA-F
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Description

Azane;3-[5-(6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl)oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate is a complex organic compound with multiple functional groups, including carboxylate, hydroxy, methoxy, and sulfonatooxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and coupling reactions. Common synthetic routes may include:

    Protection of Hydroxy Groups: Using protecting groups like silyl ethers or acetals.

    Selective Functionalization: Introducing sulfonatooxy and methoxy groups through specific reagents and conditions.

    Coupling Reactions: Using coupling agents like EDCI or DCC for forming ester or amide bonds.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Continuous Flow Chemistry: For efficient and scalable synthesis.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography or crystallization for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups.

    Reduction: Reduction reactions could target the carboxylate groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC or KMnO₄ for oxidation reactions.

    Reducing Agents: Like LiAlH₄ or NaBH₄ for reduction reactions.

    Substitution Reagents: Including halides or sulfonates for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Investigated for its pharmacological properties.

Medicine

    Therapeutic Agents: Potential use in developing new therapeutic agents.

    Diagnostic Tools: Utilized in diagnostic assays.

Industry

    Material Science: Application in the development of new materials.

    Chemical Manufacturing: Used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: Inhibiting enzyme activity.

    Signal Transduction: Modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Azane Derivatives: Compounds with similar structural motifs.

    Sulfonatooxy Compounds: Molecules containing sulfonatooxy groups.

Uniqueness

This compound’s uniqueness lies in its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H39N3O39S6-8

Molecular Weight

1210.0 g/mol

IUPAC Name

azane;3-[5-(6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl)oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C26H44N2O39S6.H3N/c1-55-16-12(32)18(67-73(52,53)54)26(65-19(16)21(33)34)61-13-5(3-57-70(43,44)45)60-24(7(9(13)29)27-68(37,38)39)63-17-10(30)11(31)25(64-20(17)22(35)36)62-14-6(4-58-71(46,47)48)59-23(56-2)8(28-69(40,41)42)15(14)66-72(49,50)51;/h5-20,23-32H,3-4H2,1-2H3,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);1H3/p-8

InChI Key

XSIDRQZFWFCLLF-UHFFFAOYSA-F

Canonical SMILES

COC1C(C(C(OC1C(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(OC(C(C4OS(=O)(=O)[O-])NS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])O)O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O.N

Origin of Product

United States

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